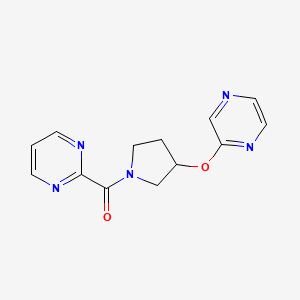

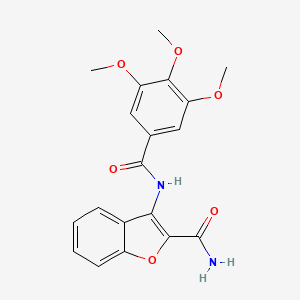

![molecular formula C20H19N3OS B2647165 N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide CAS No. 2034435-75-9](/img/structure/B2647165.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” is a complex organic compound. It likely contains a bipyridine moiety (a structure with two pyridine rings), an ethylthio group (an ethyl group attached to a sulfur atom), and a benzamide group (a benzene ring attached to an amide group). This compound could potentially be a part of the benzimidazole opioids class, which are synthetic opioids with an unusual benzimidazole structure .

Molecular Structure Analysis

The molecular structure of “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” would likely be complex due to the presence of multiple functional groups. The structure-activity relationship of similar compounds has been explored to a reasonable extent. The optimal substitution pattern is fairly tightly defined, but even derivatives incorporating only some of these features are still potent opioids .

Chemical Reactions Analysis

Again, while specific chemical reactions involving “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” are not available, we can infer from similar compounds that it might undergo reactions typical of its functional groups. For example, benzimidazole opioids bind the mu-opioid receptor and may exhibit potency up to several hundred times that of morphine .

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity

Benzamides, including derivatives similar to the specified compound, have been synthesized and evaluated for their potential as neuroleptics. These compounds have been shown to inhibit apomorphine-induced stereotyped behavior in rats, suggesting a good correlation between structure and activity, which could imply potential applications in the treatment of psychosis (Iwanami et al., 1981).

Catalytic Applications

Metal- and reagent-free synthesis methods for benzothiazoles and thiazolopyridines from thioamides have been reported, indicating the role of similar benzamide derivatives in catalysis. These processes are important for the synthesis of compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Anti-Fibrotic Drug Development

Substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with implications for anti-fibrotic drug development. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in carcinoma xenograft models (Borzilleri et al., 2006).

Antiviral Activity

Benzamide-based compounds have been synthesized, showing remarkable antiavian influenza virus activity. These findings suggest potential applications in the development of antiviral drugs, particularly against bird flu influenza (Hebishy et al., 2020).

Metal/Ligand Stoichiometry in Catalysis

The control of metal/ligand stoichiometry in zirconium complexes with aminopyridinato ligands, related to the compound of interest, has been shown to lead to catalysts for ethylene polymerization, demonstrating the compound's potential application in catalysis and polymer science (Morton et al., 2000).

Zukünftige Richtungen

The future directions for “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” would depend on its specific properties and potential applications. Benzotriazin-4(3H)-ones, which are underrepresented heterocyclic scaffolds with important pharmacological properties, have been synthesized using a new protocol that exploits acyclic aryl triazine precursors . This could potentially be a direction for future research involving “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide”.

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-2-25-19-8-4-3-7-17(19)20(24)23-13-15-9-10-18(22-12-15)16-6-5-11-21-14-16/h3-12,14H,2,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJFTAVUERGQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

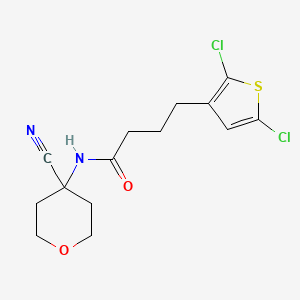

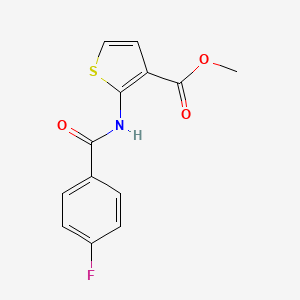

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)

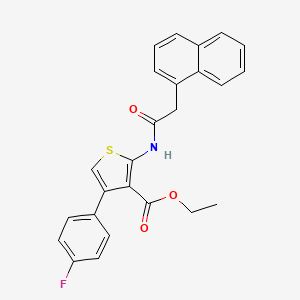

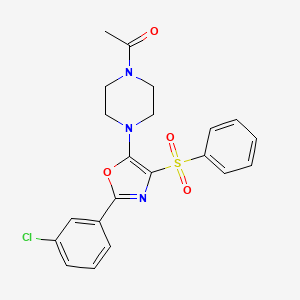

![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)

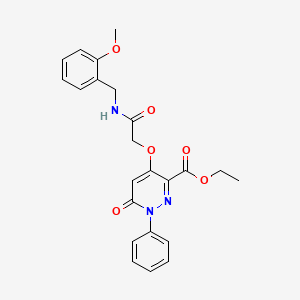

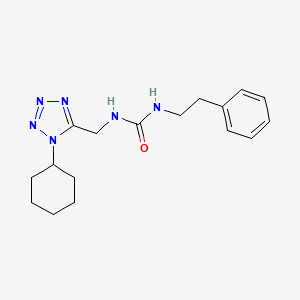

![2,4-dichloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2647090.png)

![6-bromo-2-oxo-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647096.png)

![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)

![(E)-N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B2647104.png)